
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and 1H-1,2,4-triazol-1-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,5-dibromo-6-chloropyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
化学反応の分析
Types of Reactions
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
科学的研究の応用
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways .
類似化合物との比較
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but lacking the bromine and pyridine ring.
5-Amino-1H-1,2,4-triazole: Another similar compound used in various chemical syntheses.
Uniqueness
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both the bromo and triazolyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C7H6BrN5 |
|---|---|
分子量 |
240.06 g/mol |
IUPAC名 |
5-bromo-6-(1,2,4-triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-6-1-5(9)2-11-7(6)13-4-10-3-12-13/h1-4H,9H2 |
InChIキー |
CMHIBARQLFUFMG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Br)N2C=NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
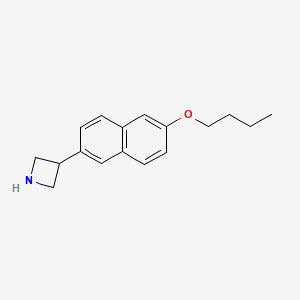
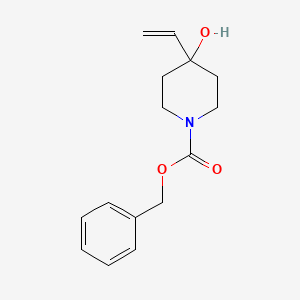



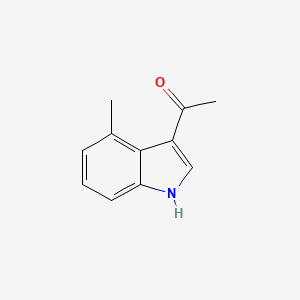
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
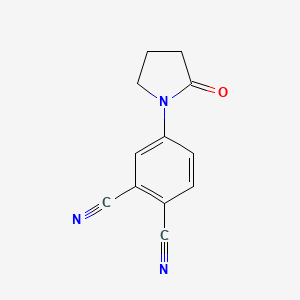
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)

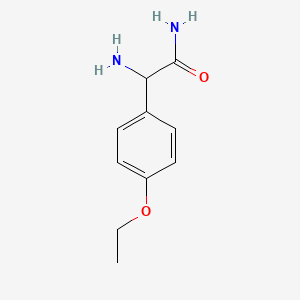
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)
